molecular formula C7H9BrN2 B8637014 (5-Bromo-pyridin-3-yl)-ethyl-amine

(5-Bromo-pyridin-3-yl)-ethyl-amine

Cat. No.: B8637014
M. Wt: 201.06 g/mol
InChI Key: AMUGYEPVQNQKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-pyridin-3-yl)-ethyl-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-N-ethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-2-10-7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3

InChI Key

AMUGYEPVQNQKHD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-bromopyridine (CAS#13535-01-8, 520 mg, 3.0 mmol) in THF (12 mL) at −78° C. was added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol). The reaction was stirred for 20 minutes at −78° C. and was then charged with iodoethane (0.25 mL, 3.15 mmol). The reaction was stiffed for an additional 30 minutes, at which time mixture was charged with additional potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol) and iodoethane (0.25 mL, 3.15 mmol). The reaction was then permitted to warm to −20° C. over 2 h at which time it was quenched with aqueous ammonium hydroxide (5 mL) and was stirred for 30 minutes at room temperature. The reaction was then diluted with brine and ethyl acetate. The layers were separated and the aqueous layer was extracted two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford both (5-bromo-pyridin-3-yl)-ethyl-amine and (5-bromo-pyridin-3-yl)-diethyl-amine separately.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three

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